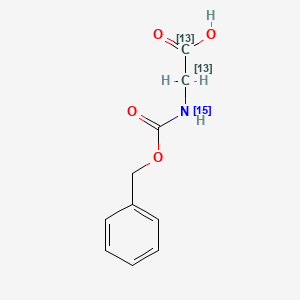

N-Carbobenzoxyglycine-13C2,15N

描述

N-Carbobenzoxyglycine-13C2,15N is a stable isotope-labeled derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. The compound is synthesized via the reaction of [2-13C,15N]-glycine with benzyloxycarbonyl chloride (CbzCl) under alkaline conditions, followed by acidification to isolate the product . The isotopic labeling (13C at the C2 position and 15N at the amine) enhances its utility in advanced biochemical studies, particularly in tracing metabolic pathways, protein interactions, and enzymatic processes using techniques like NMR and mass spectrometry. Its molecular formula is C₉H₉¹³C₂¹⁵NO₄, with a molecular weight of 235.18 g/mol (calculated based on isotopic enrichment). The Cbz group offers reversible amine protection, making the compound valuable in peptide synthesis and degradation studies .

属性

IUPAC Name |

2-(phenylmethoxycarbonyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)/i6+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMAFVKTCBCJK-DYYXCFAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxyglycine-13C2,15N typically involves the protection of glycine with a carbobenzoxy (Cbz) group. The isotopically labeled glycine (13C2,15N) is reacted with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of N-Carbobenzoxyglycine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

化学反应分析

Types of Reactions: N-Carbobenzoxyglycine-13C2,15N undergoes various chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free glycine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride

Major Products:

Hydrolysis: Free glycine derivative.

Substitution: Various substituted glycine derivatives depending on the nucleophile used

科学研究应用

N-Carbobenzoxyglycine-13C2,15N is widely used in scientific research due to its stable isotope labels. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

Biology: Employed in protein synthesis studies to track the incorporation of glycine into peptides and proteins.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine-containing drugs.

作用机制

The mechanism of action of N-Carbobenzoxyglycine-13C2,15N is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into peptides and proteins, allowing researchers to track its movement and transformation. The isotopic labels (13C and 15N) provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Carbobenzoxyglycine-13C2,15N with structurally related isotope-labeled glycine derivatives:

Isotopic Labeling and Analytical Utility

NMR Spectroscopy :

- N-Carbobenzoxyglycine-13C2,15N exhibits distinct 13C and 15N chemical shifts due to the electron-withdrawing Cbz group. For example, the 15N resonance is deshielded compared to unlabeled glycine, similar to trends observed in acetylated pyridine N-oxides (δ(H-3) = 1.34–1.49 ppm in substituted derivatives) .

- Decoupled 1H-NMR techniques (saturating 13C/15N nuclei) simplify spectra for quantitative analysis, as demonstrated for isotope-labeled compounds in metabolic studies .

Mass Spectrometry :

Commercial and Research Relevance

- Cost and Availability: Hexanoylglycine-13C2,15N is priced at €343.00/mg, reflecting the complexity of isotopic synthesis, while N-Carbobenzoxyglycine is typically synthesized in-house for research . Compounds like 2-Nitrobenzaldehyde semicarbazone-13C,15N₂ (sc-288265, $520/10 mg) underscore the premium for stable isotope-labeled standards in biochemistry .

生物活性

N-Carbobenzoxyglycine-13C2,15N is a stable isotope-labeled derivative of glycine, which is significant in biochemical research and pharmaceutical applications. This compound is utilized in various studies due to its ability to act as a tracer in metabolic pathways and its interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 211057-02-2

- IUPAC Name : N-(benzyloxycarbonyl)glycine

N-Carbobenzoxyglycine-13C2,15N functions primarily as a competitive inhibitor of various enzymes involved in metabolic pathways. Its incorporation into proteins and peptides can alter the biological activity of these molecules, affecting processes such as:

- Protein Synthesis : By substituting for natural glycine, it can influence protein folding and stability.

- Metabolic Pathways : It serves as a tracer in metabolic studies, allowing researchers to track the fate of glycine in biological systems.

Enzyme Inhibition

One of the key activities of N-Carbobenzoxyglycine-13C2,15N is its role as an inhibitor of specific enzymes. For instance, it has been shown to inhibit the activity of prolyl hydroxylase, which is crucial in collagen synthesis. This inhibition can lead to altered collagen formation, impacting tissue repair and fibrosis.

Cellular Effects

The compound influences various cellular processes:

- Apoptosis : It has been implicated in the modulation of apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context.

- Cell Cycle Regulation : N-Carbobenzoxyglycine-13C2,15N affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate the effects on collagen synthesis | N-Carbobenzoxyglycine-13C2,15N inhibited prolyl hydroxylase activity leading to reduced collagen deposition in fibroblasts. |

| Study 2 | Examine apoptosis modulation | The compound increased apoptosis rates in cancer cell lines by enhancing caspase activity. |

| Study 3 | Analyze metabolic tracking | Utilized as a tracer in vivo to study glycine metabolism in murine models, revealing altered metabolic pathways under stress conditions. |

Pharmacokinetics

The pharmacokinetic profile of N-Carbobenzoxyglycine-13C2,15N indicates rapid absorption and distribution within biological systems. Its half-life varies depending on the route of administration but generally falls within a range suitable for metabolic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。